molecular formula C9H24Cl2N2 B1383351 (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride CAS No. 1803597-36-5

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride

Cat. No.: B1383351
CAS No.: 1803597-36-5
M. Wt: 231.2 g/mol
InChI Key: RYUOBLFLTZBIHF-UHFFFAOYSA-N
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Description

2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride, also known as AEMBA dihydrochloride, is a chemical compound that has been used for many scientific purposes. It is a type of amine, a class of organic compounds that contain nitrogen and can act as acids, bases, or a combination of both. AEMBA dihydrochloride is an important chemical for both academic and industrial research as it has a wide range of applications. It has been used to synthesize other compounds, as a reagent in reactions, and as an analytical tool in studies.

Scientific Research Applications

Facile Synthesis and Characterization of Polymerizable Tertiary Amines

Research conducted by Qiu-hua Sun et al. (2021) developed an efficient method for synthesizing compounds containing tertiary amine structures, which are crucial for stimulating response groups in polymer science. This study utilized an acid chloride esterification method for synthesizing derivatives, including those similar in structure to "(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride," showing over 97% purity. These findings are instrumental in creating polymerizable tertiary amines for various applications in materials science (Qiu-hua Sun et al., 2021).

Probing the Effect of Arm Length in Cu(II) Complexes Formation

The study by H. Keypour et al. (2015) explores the synthesis of unsymmetrical tripodal amines and their Cu(II) complexes, highlighting the influence of arm length and the amine's structure on complex formation. This research provides valuable insights into the structural aspects of amines similar to "this compound" in coordinating metal ions, crucial for designing metal-organic frameworks and catalysts (H. Keypour et al., 2015).

Chemosensitive Chlorophyll Derivatives for Optical Detection of Amines

In the realm of analytical chemistry, H. Tamiaki et al. (2013) demonstrated the use of chlorophyll derivatives for the optical detection of amines, including those structurally related to "this compound." This research underscores the potential of using chemosensitive derivatives for selectively detecting primary amines, a method that could be applied in environmental monitoring and analytical diagnostics (H. Tamiaki et al., 2013).

Synthesis and CO2 Capture Applications

Amines, similar to "this compound," have been synthesized and evaluated for their performance in CO2 capture processes. The study by K. Maneeintr et al. (2009) focuses on synthesizing new amines or amino alcohols for enhanced CO2 capture from flue gas streams, showing that these compounds offer higher absorption capacities compared to conventional amines. This research is pivotal for advancing CO2 capture technology, contributing to efforts in reducing greenhouse gas emissions (K. Maneeintr et al., 2009).

Synthesis of Primary Amine-Based Polymers

The research by E. S. Read et al. (2010) involves the synthesis of primary amine-based homopolymers and block copolymers, exploring their reactivity in Michael addition reactions. This study provides a foundation for developing functional polymers with applications ranging from drug delivery to materials science, highlighting the versatility and importance of primary amine-functionalized polymers (E. S. Read et al., 2010).

Properties

IUPAC Name

N'-ethyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2.2ClH/c1-4-9(3)8-11(5-2)7-6-10;;/h9H,4-8,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUOBLFLTZBIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(CC)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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